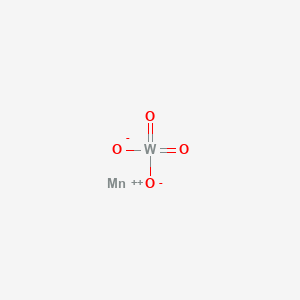

Manganese tungsten oxide (MnWO4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese tungstate (MnWO4) is a compound that has been widely studied due to its outstanding magnetic, catalytic, and sensing features . It is synthesized by the hydrothermal method and characterized by many physicochemical techniques .

Synthesis Analysis

MnWO4 can be synthesized by a hydrothermal method . The synthesis involves subtle tuning of the reaction temperature and reaction time to produce MnWO4 nanostructures of different aspect ratios . Another method involves using a combination of MnCl2 and Na2WO4·2H2O as precursors, with water as the sole solvent for dissolution .Molecular Structure Analysis

The X-ray diffraction pattern (XRD) confirms the formation of the single-phase MnWO4 crystallizing in a monoclinic system . Scanning electron microscopy (SEM) shows a homogeneous grain distribution of the powder .Chemical Reactions Analysis

The photo-electrochemical properties of MnWO4 are investigated using cyclic voltammetry, chrono-amperometry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy (EIS). The results indicate n-type conduction with a flat band potential of -0.41 V SCE .Physical And Chemical Properties Analysis

The optical measurements of MnWO4 indicate the existence of one direct optical transition and two indirect ones with an Urbach energy tail of 276.82 meV . The textural study gives a specific surface area of 23 m2g-1 . The electrical conductivity follows an exponential law, characteristic of a non-degenerate semiconducting with an activation energy of 70 meV .Applications De Recherche Scientifique

Charge-Storage Applications

Manganese tungstate nanostructures have been synthesized for enhanced charge-storage applications . The size-controlled nanostructures are used as the electrode material for supercapacitors . The samples showed good charge-storage properties with the highest values of specific capacitance being 455.07 and 239.07 F g −1 at 2 mV s −1 and 1 A g −1, respectively . The corresponding sample further showed an appreciable capacitance retention of ∼94% even after 10,000 long charge–discharge cycles, indicating a high electrochemical stability of the electrode .

Magnetic Features

Manganese tungstate has been widely studied due to its outstanding magnetic features . It has excellent thermal stability and high energy transfer efficiency from tungsten ions to activator ions .

Catalytic Features

Manganese tungstate is known for its catalytic features . It can be used in various chemical reactions to speed up the process without being consumed in the reaction itself .

Sensing Features

Manganese tungstate has sensing features . It can be used in the development of sensors for detecting various physical or chemical parameters .

Doping with Rare Earth and Metal Ions

Manganese tungstate crystal is a suitable parent material for doping rare earth and metal ions . The energy transfer between 4f-4f shells generates rare earth and metal ions .

Electrochemical Energy Storage and Conversion Systems

Manganese tungstate can be used in electrochemical energy storage and conversion systems . It can store electrical energy and convert it into other forms of energy when needed .

Mécanisme D'action

Propriétés

IUPAC Name |

dioxido(dioxo)tungsten;manganese(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.W/q+2;;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHSBRULQUYOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

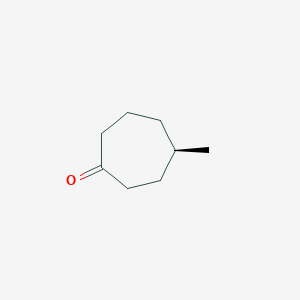

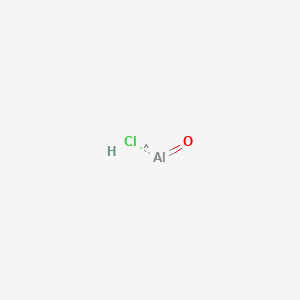

[O-][W](=O)(=O)[O-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese tungsten oxide (MnWO4) | |

CAS RN |

14177-46-9 |

Source

|

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)